molecular formula C10H19NO4 B12702976 N-(3,3-dimethylbutyl)-L-aspartic acid CAS No. 275799-00-3

N-(3,3-dimethylbutyl)-L-aspartic acid

Cat. No.: B12702976
CAS No.: 275799-00-3
M. Wt: 217.26 g/mol
InChI Key: SOEVTYGIGRHGQE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-dimethylbutyl)-L-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is known for its unique structural modification, where a 3,3-dimethylbutyl group is attached to the nitrogen atom of the aspartic acid molecule. This modification imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethylbutyl)-L-aspartic acid typically involves the reductive alkylation of L-aspartic acid with 3,3-dimethylbutyraldehyde. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 20-30°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium catalysts is common to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethylbutyl)-L-aspartic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,3-dimethylbutyl)-L-aspartic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,3-dimethylbutyl)-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites. This interaction can modulate various biochemical pathways, including those involved in metabolism, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modification, which imparts enhanced stability and distinct chemical properties compared to its analogs. This uniqueness makes it valuable in applications where stability and specific reactivity are required .

Properties

CAS No.

275799-00-3

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

(2S)-2-(3,3-dimethylbutylamino)butanedioic acid

InChI

InChI=1S/C10H19NO4/c1-10(2,3)4-5-11-7(9(14)15)6-8(12)13/h7,11H,4-6H2,1-3H3,(H,12,13)(H,14,15)/t7-/m0/s1

InChI Key

SOEVTYGIGRHGQE-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)CCN[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CC(C)(C)CCNC(CC(=O)O)C(=O)O

Origin of Product

United States

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